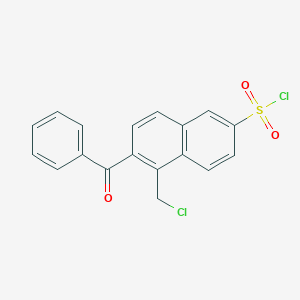
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₈H₁₂Cl₂O₃S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as benzoyl, chloromethyl, and sulfonyl chloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride typically involves multiple steps, starting from naphthalene derivatives. One common route includes the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Sulfonation: The amino group is then sulfonated to form 1-aminonaphthalene-2-sulfonic acid.
Chloromethylation: The sulfonic acid derivative undergoes chloromethylation to introduce the chloromethyl group.
Benzoylation: Finally, the compound is benzoylated to introduce the benzoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and various amines are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted naphthalene derivatives.
科学的研究の応用
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
作用機序
The mechanism of action of 6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride involves its functional groups:
Electrophilic Sites: The benzoyl and sulfonyl chloride groups act as electrophilic sites, making the compound reactive towards nucleophiles.
Nucleophilic Sites: The chloromethyl group can act as a nucleophilic site, undergoing substitution reactions.
Molecular Targets and Pathways: The compound can interact with various molecular targets, such as enzymes and proteins, through covalent bonding or non-covalent interactions.
類似化合物との比較
Similar Compounds
6-Benzoyl-5-(bromomethyl)naphthalene-2-sulfonyl chloride: Similar structure but with a bromomethyl group instead of chloromethyl.
6-Benzoyl-5-(hydroxymethyl)naphthalene-2-sulfonyl chloride: Contains a hydroxymethyl group instead of chloromethyl.
6-Benzoyl-5-(methoxymethyl)naphthalene-2-sulfonyl chloride: Features a methoxymethyl group instead of chloromethyl.
Uniqueness
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both benzoyl and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations.
特性
CAS番号 |
53446-31-4 |
|---|---|
分子式 |
C18H12Cl2O3S |
分子量 |
379.3 g/mol |
IUPAC名 |
6-benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C18H12Cl2O3S/c19-11-17-15-9-7-14(24(20,22)23)10-13(15)6-8-16(17)18(21)12-4-2-1-3-5-12/h1-10H,11H2 |
InChIキー |
KCOHXJVCZARPDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



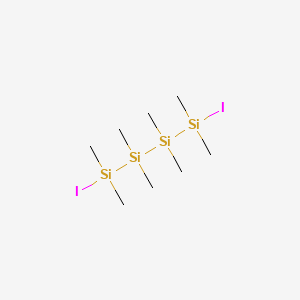
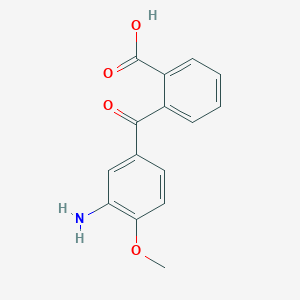

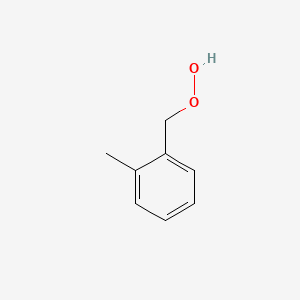
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
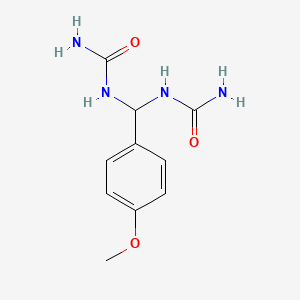
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
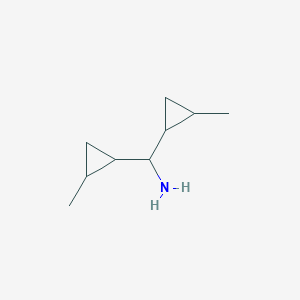
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
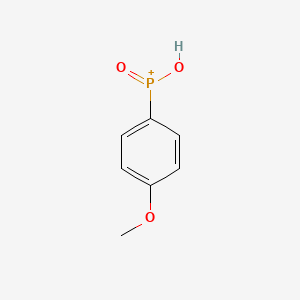

![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
